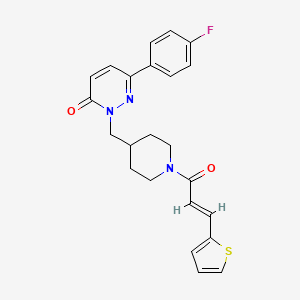
(E)-6-(4-fluorophenyl)-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-(4-fluorophenyl)-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H22FN3O2S and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-6-(4-fluorophenyl)-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention in recent pharmacological research due to its diverse biological activities. Pyridazinones are known for their potential in drug development, particularly in areas such as anticancer, anti-inflammatory, and antimicrobial activities. This article provides a detailed overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C20H19FN4OS, with a molecular weight of 397.49 g/mol. The structure features a pyridazinone core, which is essential for its biological activity.
Anticancer Activity
Research has indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that various pyridazinones can inhibit cancer cell proliferation across multiple cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | < 2 | |
| Compound B | MCF7 (Breast) | 1.18 ± 0.14 | |
| Compound C | HL-60 (Leukemia) | < 2 |
The compound of interest has not been explicitly tested in these studies; however, its structural similarity to other active pyridazinones suggests potential efficacy against various cancer types.
Anti-inflammatory Activity
Pyridazinone derivatives are also recognized for their anti-inflammatory properties. The presence of specific substituents can enhance this activity. For example, compounds containing fluorine or thiophene groups have shown promising results in inhibiting pro-inflammatory cytokines like IL-6 and TNF-alpha:
The biological activity of pyridazinones, including the compound , may involve several mechanisms:
- Inhibition of Enzymes : Many pyridazinones act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.
- Apoptosis Induction : Some derivatives have been reported to induce apoptosis in cancer cells, which is crucial for their anticancer effects.
- Cytokine Modulation : By modulating cytokine production, these compounds can reduce inflammation and improve outcomes in inflammatory diseases.
Case Studies
Recent studies have evaluated the biological activities of various pyridazinone derivatives with similar structures:
- Study on Anticancer Properties : A study synthesized several derivatives and tested them against different cancer cell lines. The results indicated that compounds with a piperidine moiety exhibited enhanced cytotoxicity compared to those without it .
- Evaluation of Anti-inflammatory Effects : Another research focused on the anti-inflammatory effects of pyridazinones in animal models, demonstrating significant reductions in inflammation markers when treated with specific derivatives .
科学研究应用
Anticancer Activity
Pyridazinone derivatives, including (E)-6-(4-fluorophenyl)-2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one, have been investigated for their potential anticancer properties. Research indicates that compounds in this class can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain pyridazinones exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyridazinones have been reported to possess antibacterial and antifungal properties. In particular, compounds similar to this compound have demonstrated effectiveness against resistant strains of bacteria and fungi, highlighting their relevance in combating infectious diseases .
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory capabilities of pyridazinones. Preliminary studies suggest that these compounds can inhibit key inflammatory pathways, thereby reducing inflammation in various models. This property is particularly valuable in developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
属性
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c24-19-5-3-18(4-6-19)21-8-10-23(29)27(25-21)16-17-11-13-26(14-12-17)22(28)9-7-20-2-1-15-30-20/h1-10,15,17H,11-14,16H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJQNWRGTDHQBE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













